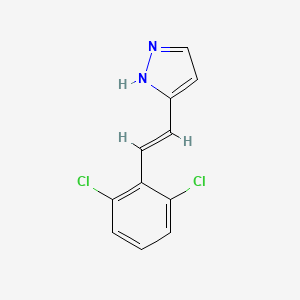

3-(2,6-Dichlorostyryl)-1H-Pyrazole

Description

3-(2,6-Dichlorostyryl)-1H-Pyrazole is a pyrazole derivative characterized by a styryl group (a vinyl-linked benzene ring) substituted with chlorine atoms at the 2,6-positions of the phenyl ring. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is known for its versatility in medicinal and agrochemical applications due to its ability to interact with biological targets via hydrogen bonding and π-π stacking interactions .

Properties

CAS No. |

1204318-68-2 |

|---|---|

Molecular Formula |

C11H8Cl2N2 |

Molecular Weight |

239.10 g/mol |

IUPAC Name |

5-[(E)-2-(2,6-dichlorophenyl)ethenyl]-1H-pyrazole |

InChI |

InChI=1S/C11H8Cl2N2/c12-10-2-1-3-11(13)9(10)5-4-8-6-7-14-15-8/h1-7H,(H,14,15)/b5-4+ |

InChI Key |

WTLCERBYPIMJNW-SNAWJCMRSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/C2=CC=NN2)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=CC2=CC=NN2)Cl |

solubility |

6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorostyryl)-1H-Pyrazole typically involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorostyryl)-1H-Pyrazole undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: DDQ in acetonitrile under UV light.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorostyryl)-1H-Pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as cell division in cancer cells .

Comparison with Similar Compounds

The biological and chemical properties of 3-(2,6-Dichlorostyryl)-1H-Pyrazole can be contextualized by comparing it with structurally related pyrazole derivatives. Below is a detailed analysis:

Structural and Functional Group Comparisons

Key Observations:

The styryl group introduces conjugation, which may increase stability and π-system interactions with biological targets, a feature absent in non-vinyl-linked analogs (e.g., 4-(2,6-Dichlorophenyl)-1H-pyrazole) .

Biological Activity: Compounds with dichlorophenyl groups (e.g., 4-(2,6-Dichlorophenyl)-1H-pyrazole) often exhibit anticancer and anti-inflammatory activities due to interactions with enzymes like cyclooxygenase (COX) or kinases .

Synthetic Accessibility :

- Styryl-linked pyrazoles are typically synthesized via condensation reactions between hydrazines and α,β-unsaturated carbonyl precursors, whereas dichlorophenyl pyrazoles often involve Suzuki couplings or nucleophilic substitutions .

Pharmacological and Agrochemical Potential

- Anti-inflammatory Activity : The dichlorostyryl-pyrazole framework shares mechanistic similarities with NSAIDs like diclofenac, which inhibit COX enzymes. However, the styryl group may reduce gastrointestinal toxicity by altering metabolic pathways .

- Agrochemical Use : Pyrazole derivatives with halogenated substituents are widely used as herbicides and fungicides. The styryl group’s conjugation could enhance photostability, a critical factor in field applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.